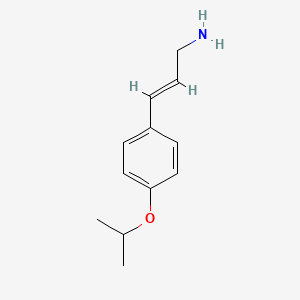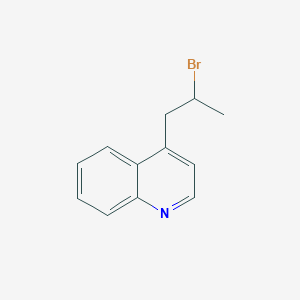
4-(2-Bromopropyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromopropyl)quinoline is an organic compound with the molecular formula C12H12BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromopropyl group at the fourth position of the quinoline ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromopropyl)quinoline typically involves the bromination of 4-propylquinoline. One common method is the reaction of 4-propylquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, greener methods such as microwave-assisted synthesis and solvent-free conditions are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Bromopropyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Utilize palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol.
Major Products:
Substitution Reactions: Yield substituted quinoline derivatives.
Oxidation Reactions: Produce quinoline N-oxides.
Reduction Reactions: Form tetrahydroquinoline derivatives.
Coupling Reactions: Result in biaryl or heteroaryl-quinoline compounds.
Aplicaciones Científicas De Investigación
4-(2-Bromopropyl)quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-Bromopropyl)quinoline largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . The bromopropyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
4-Propylquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
4-(2-Chloropropyl)quinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
4-(2-Iodopropyl)quinoline: Contains an iodine atom, which can make it more reactive in certain types of chemical reactions.
Uniqueness: 4-(2-Bromopropyl)quinoline is unique due to the presence of the bromine atom, which makes it highly versatile in various chemical reactions. Its ability to undergo substitution, oxidation, reduction, and coupling reactions makes it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development and other biomedical applications .
Propiedades
Fórmula molecular |
C12H12BrN |
|---|---|
Peso molecular |
250.13 g/mol |
Nombre IUPAC |
4-(2-bromopropyl)quinoline |
InChI |
InChI=1S/C12H12BrN/c1-9(13)8-10-6-7-14-12-5-3-2-4-11(10)12/h2-7,9H,8H2,1H3 |
Clave InChI |
PXACXLCALLZOPM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=NC2=CC=CC=C12)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





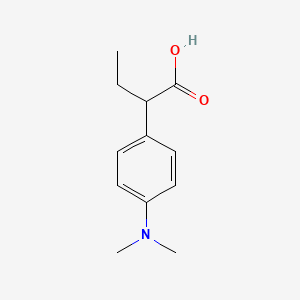




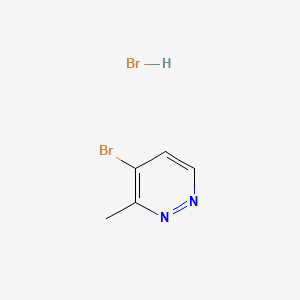

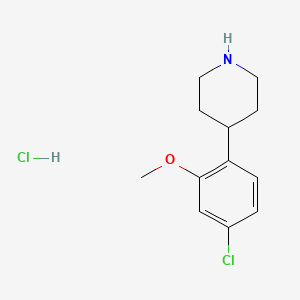
![1-[(2-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B13604297.png)
![4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene](/img/structure/B13604303.png)
